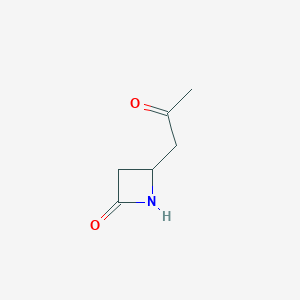

4-(2-Oxopropyl)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxopropyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4(8)2-5-3-6(9)7-5/h5H,2-3H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNBNYADNDALRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Oxopropyl Azetidin 2 One and Analogues

Classical and Contemporary Approaches to Azetidin-2-one (B1220530) Ring Formation

The construction of the strained four-membered azetidin-2-one ring has been a formidable challenge for synthetic organic chemists. Over the years, several powerful methods have been developed, ranging from classic cycloadditions to modern metal-catalyzed couplings.

Staudinger Cycloaddition Reactions in 4-Substituted Azetidin-2-one Synthesis

The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains one of the most versatile and widely employed methods for the synthesis of β-lactams. mdpi.comrasayanjournal.co.in This reaction is known for its simplicity and the ability to generate a diverse range of substituted azetidin-2-ones. mdpi.com The mechanism is believed to involve the nucleophilic attack of the imine nitrogen on the ketene, forming a zwitterionic intermediate which then undergoes a conrotatory electrocyclization to yield the β-lactam ring. mdpi.com

The stereochemical outcome of the Staudinger reaction can be influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. For instance, the use of chiral auxiliaries on either reactant can induce high levels of diastereoselectivity. mdpi.com The reaction can be performed under various conditions, including microwave irradiation, which can accelerate the reaction and improve yields. grafiati.com The synthesis of 3-amino-4-substituted monocyclic β-lactams often utilizes the Staudinger cycloaddition as a key ring-forming step. nih.gov

| Reactant 1 (Ketene Precursor) | Reactant 2 (Imine) | Conditions | Product | Key Feature |

| Chloroacetyl chloride | Schiff bases | Triethylamine | 1-arylamido-3-chloro-4-(2-chloroquinolin-3-yl)-azetidin-2-ones | Formation of C-4 substituted β-lactams grafiati.com |

| Acetoxyacetyl chloride | N-substituted imines | Base | 3-acetoxy-azetidin-2-ones | Introduction of a functional group at C-3 mdpi.com |

| Phenylthioacetyl chloride | Dicarboethoxy-substituted imines | N-methylmorpholine, microwave | Diastereomeric cis and trans β-lactams | Microwave-assisted synthesis grafiati.com |

Reformatsky Reaction Pathways to Azetidinone Derivatives

The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be adapted for the synthesis of azetidin-2-ones. In this context, an organozinc reagent, typically derived from an α-bromoester, reacts with an imine to form the β-lactam ring. core.ac.ukresearchgate.net This method provides a valuable alternative to the Staudinger cycloaddition, particularly for the synthesis of certain substitution patterns. core.ac.uk

Microwave-assisted Reformatsky reactions have been shown to be efficient, for example, in the synthesis of 3-unsubstituted β-lactams from an imine and ethyl bromoacetate (B1195939) with zinc. core.ac.uk The reaction has also been successfully applied to the synthesis of more complex structures, including spiro-β-lactams, by reacting a Reformatsky reagent with a bis-imine. nih.gov

| Organozinc Precursor | Imine | Conditions | Product | Key Feature |

| Ethyl bromoacetate | N-aryl imine | Zinc, microwave | 3-Unsubstituted β-lactam | Microwave-assisted synthesis core.ac.uk |

| Methyl 1-bromocyclohexanecarboxylate | N,N-bis-(arylmethylidene)benzidines | Zinc | Bis-spiro-cyclohexane-β-lactam | Synthesis of spirocyclic β-lactams nih.gov |

| Ethyl bromoacetate | N-benzylidene aniline | Zinc flake, ball-milling | 1,4-diphenylazetidin-2-one | Mechanochemical synthesis mdpi.com |

Lewis Acid Mediated Transformations for 4-Alkylideneazetidin-2-ones

Lewis acids play a crucial role in modern organic synthesis by activating substrates and catalyzing a wide range of transformations. rsc.orgnih.gov In the context of azetidin-2-one synthesis, Lewis acids are instrumental in mediating reactions that lead to the formation of 4-alkylideneazetidin-2-ones. A notable example is the reaction of 4-acetoxyazetidin-2-ones with α-diazo carbonyl compounds. researchgate.netresearchgate.net This reaction allows for the introduction of a C-4 alkylidene substituent with excellent Z-diastereoselectivity of the double bond. researchgate.net The choice of Lewis acid can influence the stereochemical outcome. researchgate.net

| Azetidinone Substrate | Reagent | Lewis Acid | Product | Key Feature |

| 4-Acetoxyazetidin-2-one | Acyldiazo compounds | Various (e.g., ZnCl₂, BF₃·OEt₂) | 4-(2-Oxoethylidene)azetidin-2-ones | High Z-diastereoselectivity researchgate.net |

| (3R,4R)-4-Acetoxy-3-[(1R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one | Ethyl diazoacetate | Various | 4-(1-Ethoxycarbonyl-methylidene)-azetidin-2-ones | Synthesis of functionalized 4-alkylidene derivatives researchgate.net |

Copper(I)-Catalyzed Intramolecular C-N Coupling in Azetidinone Synthesis

Copper(I)-catalyzed intramolecular C-N coupling has emerged as a powerful and efficient method for the synthesis of 4-alkylidene-2-azetidinones. nih.govorganic-chemistry.org This approach involves the cyclization of amides with vinyl bromides. nih.gov A key feature of this reaction is the preferential 4-exo ring closure over other possible cyclization modes (5-exo, 6-exo, and 6-endo) under copper catalysis. nih.govorganic-chemistry.org The reaction conditions are generally mild, tolerate a variety of functional groups, and proceed with retention of the double bond configuration. organic-chemistry.org This methodology has also been extended to the synthesis of azetidine (B1206935) nitrones through a copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes. acs.org

| Substrate | Catalyst System | Product | Key Feature |

| Amides with vinyl bromides | CuI (5 mol%), N,N-dimethylglycine hydrochloride (10 mol%), K₂CO₃ | 4-Alkylidene-2-azetidinones | Preferential 4-exo cyclization organic-chemistry.org |

| O-Propargylic oximes | Copper(I) with 2-aminopyridine | Azetidine nitrones | Skeletal rearrangement cascade acs.org |

Cycloaddition of Ketenimines with Ester Enolates in Azetidinone Synthesis

The cycloaddition of ketenimines with ester enolates provides a direct route to 4-alkylidene-azetidin-2-ones. researchgate.net This reaction pathway offers a valuable tool for constructing the β-lactam ring with a C-4 exocyclic double bond, yielding the products in reasonably good yields. researchgate.net This method complements other approaches to these important structural motifs. researchgate.net

Stereoselective Synthesis and Chiral Control in 4-(2-Oxopropyl)azetidin-2-one Architectures

The biological activity of β-lactam compounds is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. For the synthesis of chiral this compound architectures, several strategies have been employed to control the stereocenters at C-3 and C-4, as well as the stereochemistry of the side chain.

A key approach involves the stereoselective aldol-type reaction between a chiral 4-acetoxyazetidinone and a dianion (or its corresponding bissilyl enol ether) of a 3-oxopentanoate. cdnsciencepub.comcdnsciencepub.com This reaction allows for the direct and stereoselective introduction of the 2-oxopropyl side chain at the C-4 position. cdnsciencepub.com For example, the synthesis of (3S,4R)-3-[(1R)-1-tert-butyldimethylsilyloxyethyl]-4-[(1R)-3-methoxycarbonyl-1-methyl-2-oxopropyl]azetidin-2-one, a key intermediate for 1-β-methylcarbapenem antibiotics, has been achieved through this methodology. cdnsciencepub.com The stereoselectivity of such reactions can be influenced by the choice of metal salt used in the reaction. cdnsciencepub.com

Another strategy for achieving stereocontrol is through the asymmetric Staudinger reaction, where chiral imines derived from N-(tert-butyloxycarbonyl) α-amino aldehydes are reacted with ketenes to produce homochiral 4-(1-aminoalkyl)azetidin-2-ones. acs.org Furthermore, the Reformatsky reaction can be performed under asymmetric conditions to yield enantiomerically enriched β-lactams. researchgate.net The use of chiral auxiliaries and catalysts in these classical reactions provides powerful tools for the synthesis of optically active 4-substituted azetidin-2-ones. mdpi.comresearchgate.net

The synthesis of ezetimibe (B1671841), a cholesterol absorption inhibitor, highlights the importance of stereocontrol in the synthesis of functionalized azetidin-2-ones. The preparation of key intermediates like (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one involves stereoselective steps to establish the desired relative and absolute stereochemistry. google.com

| Chiral Substrate/Auxiliary | Reaction Type | Key Transformation | Resulting Stereochemistry |

| (3R,4R)-4-Acetoxy-3-[(1R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one | Aldol-type reaction | Reaction with dianion of methyl 3-oxopentanoate | (3S,4R)-3-[(1R)-...]-4-[(1R)-...]azetidin-2-one cdnsciencepub.com |

| N-(tert-Butyloxycarbonyl) α-amino aldehyde-derived imines | Staudinger Cycloaddition | Reaction with ketenes | Homochiral 4-(1-aminoalkyl)azetidin-2-ones acs.org |

| Chiral imines | Reformatsky Reaction | Reaction with organozinc reagents | Enantiomerically enriched β-lactams researchgate.net |

| Chiral imine with (4S,5S)-4,5-dimethoxymethyl-2-methyl-1,3-dioxolane auxiliary | Diastereoselective addition | Addition of α-sulfenylacetate enolates | (3R,4R)-β-lactams or (3R,4S)-β-lactam depending on metal enolate researchgate.net |

Functional Group Interconversions and Strategic Derivatization at the C-4 Position

The C-4 position of the azetidin-2-one ring is a primary site for introducing structural diversity, which significantly influences the molecule's biological activity and synthetic utility. nih.gov Functional group interconversion (FGI) at this position allows for the transformation of an initial substituent, often installed during the primary ring-forming reaction, into a wide array of other functional groups. imperial.ac.ukic.ac.uk

Strategic derivatization often begins with a versatile functional handle at the C-4 position. For instance, a 4-formyl group, which can be introduced via the oxidation of a 4-(dihydroxymethyl) moiety, serves as a valuable precursor for various transformations. mdpi.comorganic-chemistry.org Similarly, the 4-acetoxy group is an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of different heteroatoms and carbon-based substituents. researchgate.net

Common interconversions at the C-4 position include:

Oxidation/Reduction: A C-4 substituent like the oxopropyl group in this compound features a ketone that can be stereoselectively reduced to a secondary alcohol. Conversely, a C-4 alcohol can be oxidized to a ketone or aldehyde.

Nucleophilic Substitution: A C-4 substituent with a good leaving group, such as a halide or an acetoxy group, can be displaced by various nucleophiles (e.g., azides, thiols, amines) to introduce new functionalities. researchgate.net

Carbon-Carbon Bond Formation: Enolates generated from C-4 acyl substituents can react with electrophiles, or organometallic reagents can add to C-4 aldehydes or ketones, extending the carbon skeleton. nih.gov

The table below illustrates some common derivatizations at the C-4 position of the azetidin-2-one ring.

| Initial C-4 Substituent | Reagent/Condition | Resulting C-4 Substituent | Transformation Type |

| 4-Acetoxy | Nucleophile (e.g., R-SH, NaN3) | 4-Thioalkyl, 4-Azido | Nucleophilic Substitution researchgate.net |

| 4-Formyl | NaBH4 | 4-Hydroxymethyl | Reduction mdpi.com |

| 4-(1,3-dioxolan-4-yl) | p-TsOH, H2O; then NaIO4 | 4-Formyl | Acetal Hydrolysis, Oxidation mdpi.com |

| 4-Vinyl | OsO4 | 4-(1,2-dihydroxyethyl) | Dihydroxylation nih.gov |

| 4-Vinyl | PCC | 4-Acetyl | Oxidation nih.gov |

Protecting Group Chemistry in Complex Azetidin-2-one Synthesis

The synthesis of complex or polyfunctional azetidin-2-ones necessitates a sophisticated use of protecting groups to mask reactive sites, such as the lactam nitrogen (N-1) and other functionalities at the C-3 and C-4 positions. The high reactivity and strain of the β-lactam ring make the choice of protecting groups and their selective removal critical for a successful synthetic campaign. mdpi.comnih.gov

Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents without affecting the others. nih.govrsc.org This approach is indispensable in multi-step syntheses of complex β-lactams, allowing for the sequential modification of different parts of the molecule. nih.gov

In a typical scenario, the lactam nitrogen, a C-3 amino group, and a side-chain hydroxyl or carboxyl group might all require protection. An effective orthogonal strategy could involve:

An acid-labile group for a side-chain functional group. sigmaaldrich.com

An oxidatively cleavable group for the lactam nitrogen (N-1). mdpi.commdpi.com

A group removable by hydrazinolysis for a C-3 amino function (e.g., phthalimido). mdpi.comnih.gov

This orthogonality ensures that the highly sensitive β-lactam core remains intact during the selective deprotection and subsequent functionalization steps. nih.gov For example, the p-methoxyphenyl (PMP) group on the lactam nitrogen can be removed oxidatively with cerium ammonium (B1175870) nitrate (B79036) (CAN), leaving benzyl (B1604629) or phthalimido groups elsewhere in the molecule untouched. mdpi.com

| Protecting Group | Protected Functionality | Cleavage Conditions | Orthogonal To |

| p-Methoxyphenyl (PMP) | Lactam Nitrogen (N-1) | Ceric Ammonium Nitrate (CAN) | Phthalimido, Benzyl, Boc mdpi.commdpi.com |

| 2,4-Dimethoxybenzyl (DMB) | Lactam Nitrogen (N-1) | Ceric Ammonium Nitrate (CAN) or TFA | Phthalimido, Benzyl mdpi.comnih.gov |

| Benzyl (Bn) | Lactam Nitrogen (N-1) | Birch Reduction (Na/NH3) | PMP, DMB, Phthalimido mdpi.com |

| Phthalimido (Phth) | C-3 Amino Group | Hydrazine (B178648) (NH2NH2·H2O) | PMP, DMB, Boc mdpi.comnih.gov |

| tert-Butoxycarbonyl (Boc) | Amino Group | Trifluoroacetic Acid (TFA) | PMP, Phth, Bn nih.govresearchgate.net |

| tert-Butoxythiocarbonyl (Botc) | Amine Nitrogen | TFA or Thermolysis (EtOH, reflux) | Boc acs.org |

Oxidative Cleavage: Aryl-based N-1 protecting groups like p-methoxyphenyl (PMP), p-ethoxyphenyl (PEP), and dimethoxybenzyl (DMB) are efficiently removed under oxidative conditions. mdpi.comnih.gov Ceric ammonium nitrate (CAN) in an aqueous acetonitrile (B52724) solution, often at low temperatures (-10 °C), is the standard reagent for this transformation, yielding the N-unsubstituted β-lactam. mdpi.comnih.govnih.gov

Reductive Cleavage: The N-benzyl group is commonly removed using dissolving metal reductions, such as an ammonia-free Birch reduction, which is effective for selectively deprotecting the N-1 position. mdpi.comnih.gov

Hydrazinolysis: The phthalimido group, a common protecting group for the C-3 amino functionality, is typically cleaved using hydrazine hydrate. nih.gov In cases involving 4-aryl substituted β-lactams, the addition of HCl may be necessary to achieve satisfactory conversion. mdpi.comnih.gov

Acid-Catalyzed Cleavage: Acid-labile groups such as tert-butoxycarbonyl (Boc) or the more labile tert-butoxythiocarbonyl (Botc) are removed with acids like trifluoroacetic acid (TFA). researchgate.netacs.org The Botc group can be cleaved under conditions that leave a Boc group intact, demonstrating fine-tuning of lability. acs.org

Photochemical Cleavage: Certain protecting groups, like the N-benzhydryl group, can be removed under photochemical conditions, offering an alternative, mild deprotection route. researchgate.net

| Protecting Group & Position | Reagent(s) | Conditions | Product | Reference |

| N-p-Ethoxyphenyl (PEP) | Ceric Ammonium Nitrate (CAN) | H2O/CH3CN, -10 °C | N-unsubstituted β-lactam | mdpi.com |

| N-2,4-Dimethoxybenzyl (DMB) | Ceric Ammonium Nitrate (CAN) | H2O/CH3CN, -10 °C | N-unsubstituted β-lactam | nih.govnih.gov |

| C3-Phthalimido | Hydrazine Hydrate (NH2NH2·H2O), HCl | MeOH, rt | C-3 primary amine | nih.govnih.gov |

| N-Benzhydryl | N-Bromosuccinimide, Br2 (cat.), p-TsOH | Sunlight, CH2Cl2-H2O then aq. Acetone | N-unsubstituted β-lactam | researchgate.net |

Orthogonal Protection Strategies

Application of Microwave-Assisted Synthesis in Azetidin-2-one Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern synthetic chemistry, offering significant advantages over conventional heating methods, particularly for the construction of heterocyclic compounds like azetidin-2-ones. asianpubs.orgrasayanjournal.co.in The primary benefits include dramatically reduced reaction times (from hours to minutes), improved product yields, enhanced reaction selectivity, and often cleaner reaction profiles with fewer side products. scirp.orgderpharmachemica.com

The Staudinger [2+2] cycloaddition of a ketene and an imine, a cornerstone reaction for β-lactam synthesis, is particularly amenable to microwave irradiation. arkat-usa.org Conventional methods often require long reaction times at elevated temperatures, whereas microwave-assisted protocols can be completed in minutes, sometimes under solvent-free conditions, which aligns with the principles of green chemistry. scirp.orgderpharmachemica.com For example, the cyclocondensation of imines with chloroacetyl chloride can be efficiently catalyzed by Al2O3/K2CO3 under microwave irradiation to produce 3-chloro-azetidin-2-ones in excellent yields. scirp.org

| Reaction | Method | Conditions | Time | Yield | Reference |

| Aldimine + Chloroacetyl Chloride | Conventional | Reflux | 8-10 hours | 60-70% | scirp.org |

| Aldimine + Chloroacetyl Chloride | Microwave | K2CO3/Al2O3, solvent-free | 3-4 minutes | 85-95% | scirp.org |

| Schiff Base + Chloroacetyl Chloride | Conventional | - | - | 60-80% | derpharmachemica.com |

| Schiff Base + Chloroacetyl Chloride | Microwave | DMF, Triethylamine | 3-4 minutes | 60-80% | derpharmachemica.com |

Beyond the Staudinger reaction, other steps in azetidinone synthesis, such as the formation of Schiff base precursors and subsequent ring-opening or rearrangement reactions, have also been successfully accelerated using microwave technology. rasayanjournal.co.inarkat-usa.org

Total Synthesis Approaches to Complex β-Lactam Carboxylic Esters and Polycyclic Architectures Incorporating Azetidinone Moieties

The azetidin-2-one ring is not only a pharmacophore in its own right but also a versatile synthon for constructing more elaborate molecules, including complex β-lactam carboxylic esters and fused polycyclic systems. nih.govbohrium.com

β-Lactam Carboxylic Esters: Many clinically important β-lactam antibiotics feature a carboxylic acid group, often as part of a larger bicyclic system (e.g., penicillins, carbapenems). acs.org In total synthesis, this functionality is typically masked as an ester throughout the synthetic sequence to prevent unwanted reactivity. The Staudinger reaction can be employed using ketenes derived from dicarboxylic acid monoester chlorides to install the ester-containing side chain directly. nih.gov For example, reacting an imine with a ketene generated from methyl 3-(chloroformyl)propionate introduces a C-3 side chain bearing a terminal methyl ester. nih.gov This ester can be hydrolyzed in the final step of the synthesis under conditions mild enough to avoid cleavage of the β-lactam ring. nih.gov The synthesis of nocardicin analogues, which are monocyclic β-lactam antibiotics, often involves the careful manipulation of peptide chains bearing ester groups that are attached to the azetidinone core. nih.gov

Polycyclic Architectures: The inherent strain of the azetidin-2-one ring can be harnessed to drive the formation of fused heterocyclic systems. Starting with a functionalized monocyclic β-lactam, intramolecular reactions can be triggered to build additional rings onto the core structure. nih.gov

Intramolecular Cycloadditions: A photochemically induced intramolecular cycloaddition of an aza-o-xylylene to an unsaturated pendant attached to the azetidinone can rapidly generate complex polyheterocyclic structures containing the β-lactam moiety. nih.gov

Ring-Closing Metathesis: Diene-functionalized azetidinones can undergo ring-closing metathesis to form fused or bridged bicyclic systems.

Radical Cyclizations: Intramolecular radical cyclizations initiated from a side chain can lead to the formation of new rings fused to the azetidinone.

C-H Amination: Palladium-catalyzed intramolecular C-H amination provides a modern approach to forge new C-N bonds, enabling the synthesis of fused azetidine-containing polycycles from appropriately substituted amine precursors. rsc.org

These strategies underscore the utility of the azetidin-2-one scaffold as a template for accessing diverse and complex molecular architectures of potential interest in medicinal chemistry. nih.govresearchgate.net

Structural Characterization and Spectroscopic Analysis of 4 2 Oxopropyl Azetidin 2 One Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of the β-lactam ring is a key indicator, typically appearing significantly downfield. For example, in a series of novel azetidin-2-one (B1220530) derivatives, the carbonyl carbon signal was observed in the range of δ 150.6-155.7 ppm. researchgate.net Other carbon signals, such as those in the side chains, provide further structural confirmation. researchgate.netjocpr.com

Interactive Table: Representative NMR Data for Azetidin-2-one Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Generic 4-substituted azetidin-2-one tandfonline.com | ¹H | 4.79-5.54 | d | Ha (proton near N) |

| Generic 4-substituted azetidin-2-one tandfonline.com | ¹H | 4.28-5.12 | d | Hb (proton near C=O) |

| (3S,4R)-1-(t-butyldimethylsilyl)-3-[(R)-1-hydroxyethyl]-4-(3-p-nitrobenzyloxycarbonyl-2-oxopropyl)-azetidin-2-one google.com | ¹H | 8.24, 8.10, 7.52, 7.38 | AB quartet | Aromatic protons |

| (3S,4R)-1-(t-butyldimethylsilyl)-3-[(R)-1-hydroxyethyl]-4-(3-p-nitrobenzyloxycarbonyl-2-oxopropyl)-azetidin-2-one google.com | ¹H | 5.26 | s | -CH₂-Ar |

| (3S,4R)-1-(t-butyldimethylsilyl)-3-[(R)-1-hydroxyethyl]-4-(3-p-nitrobenzyloxycarbonyl-2-oxopropyl)-azetidin-2-one google.com | ¹H | 3.5-4.2 | m | H-5, H-8 |

| (3S,4R)-1-(t-butyldimethylsilyl)-3-[(R)-1-hydroxyethyl]-4-(3-p-nitrobenzyloxycarbonyl-2-oxopropyl)-azetidin-2-one google.com | ¹H | 1.3 | d | CH₃- |

| Novel azetidin-2-one derivative researchgate.net | ¹³C | 150.6-155.7 | - | C=O (β-lactam) |

| 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones researchgate.net | ¹H | 5.44–5.45 | s | -CH of azetidine (B1206935) ring |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. This technique has been instrumental in confirming the structure of various β-lactam derivatives.

For example, the crystal structure of a 4-one derivative was determined by X-ray diffraction, revealing an orthorhombic crystal system with space group C222₁. jst.go.jp Such analyses provide precise atomic coordinates, allowing for a detailed understanding of the molecular geometry. In another study, the molecular structure of an azetidinone-oxirane derivative was unambiguously determined by X-ray structure analysis, which also established its absolute configuration. researchgate.net This level of detail is crucial for understanding structure-activity relationships.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

In the analysis of β-lactam compounds, including derivatives of 4-(2-Oxopropyl)azetidin-2-one, chemical ionization (CI) and electrospray ionization (ESI) are common techniques. CI-mass spectra of β-lactam derivatives often show easily discernible protonated molecule ions ([M+H]⁺) with few fragment ions. nih.gov A characteristic fragmentation pathway for many penicillin-related compounds involves a retro 2+2 Diels-Alder-type cleavage of the β-lactam ring. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For instance, the molecular formula of a synthesized azetidinone derivative was confirmed by HRMS (ESI-TOF), which showed the [M+Na]⁺ adduct. princeton.edu The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can help to elucidate the structure of the molecule by showing how it breaks apart. nih.govresearchgate.net For example, cleavage of the β-lactam ring is a common and primary fragmentation observed in the low-energy collision-induced dissociation (CID) spectra of many β-lactams. researchgate.net

Interactive Table: Mass Spectrometry Data for Azetidin-2-one Derivatives

| Compound/Derivative | Ionization Method | m/z | Ion Type | Fragmentation Notes |

| β-lactam antibiotic methyl esters nih.gov | CI | [M+H]⁺ | Protonated molecule | Main cleavage is a retro 2+2 Diels-Alder type fragmentation of the β-lactam ring. |

| Cefixime nih.gov | ESI | 454 | [M+H]⁺ | Prominent fragment at m/z 285 from β-lactam ring cleavage. |

| Cefprozil nih.gov | ESI | 373 | Fragment ion | Further fragments to m/z 208, 190, and 184 corresponding to β-lactam ring cleavage. |

| Azetidinone derivative princeton.edu | ESI-TOF | 270.12348 | [M+Na]⁺ | Confirms molecular formula C₁₂H₂₂ClNNaO₂. |

| Azetidinone derivative princeton.edu | ESI-TOF | 290.20948 | [M+Na]⁺ | Confirms molecular formula C₁₆H₂₉NNaO₂. |

| (3S *,4R *)-l-(t-butyldimethylsilyl-3-(1-oxoethyl)-4-(prop-2-ene)-azetidin-2-one google.com | MS | 267 | M⁺ | Fragments observed at m/z 252, 226, 210. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

The most characteristic feature in the IR spectrum of an azetidin-2-one is the strong absorption band of the β-lactam carbonyl group (C=O). This band typically appears at a relatively high frequency, often in the range of 1730-1760 cm⁻¹, due to the ring strain of the four-membered ring. For example, in one derivative, the β-lactam carbonyl stretch was observed at 1734 cm⁻¹. google.com In another study of various monocyclic β-lactams, the C=O stretching vibration was found around 1749-1754 cm⁻¹. tandfonline.com Other important absorptions include the N-H stretch (if present) and C-H stretching vibrations. The specific positions of these bands can provide clues about the substitution pattern and electronic environment of the functional groups. jocpr.comrsc.org

Interactive Table: Infrared Spectroscopy Data for Azetidin-2-one Derivatives

| Compound/Derivative | Wavenumber (cm⁻¹) | Assignment |

| (3S *,4R *)-l-(t-butyldimethylsilyl-3-(1-oxoethyl)-4-(prop-2-ene)-azetidin-2-one google.com | 1734 | C=O stretch (β-lactam) |

| (3S *,4R *)-l-(t-butyldimethylsilyl-3-(1-oxoethyl)-4-(prop-2-ene)-azetidin-2-one google.com | 1705 | C=O stretch (oxoethyl) |

| Monocyclic β-lactam tandfonline.com | 1749 | C=O stretch |

| Monocyclic β-lactam tandfonline.com | 1754 | C=O stretch |

| Chloro-substituted β-lactam jocpr.com | 1786.08 | C=O stretch (carbonyl group) |

| Chloro-substituted β-lactam jocpr.com | 3064.89 | C-H stretch (aromatic) |

| Chloro-substituted β-lactam jocpr.com | 2947.23 | C-H stretch (aliphatic) |

| Chloro-substituted β-lactam jocpr.com | 1296.16 | C-N stretch |

Computational and Theoretical Chemistry Studies in 4 2 Oxopropyl Azetidin 2 One Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(2-Oxopropyl)azetidin-2-one at the electronic level. Methods like Density Functional Theory (DFT) are frequently employed to investigate the molecule's electronic structure and predict its reactivity. These calculations can determine various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap often suggests higher chemical reactivity.

Furthermore, these computational approaches are used to generate Molecular Electrostatic Potential (MEP) maps. MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how this compound might interact with other reagents or biological macromolecules. Theoretical calculations can also provide values for dipole moment, hardness, softness, and absolute electronegativity, which collectively offer a comprehensive picture of the molecule's kinetic stability and reactivity patterns. The results of such quantum chemical calculations are often compared with experimental data from spectroscopic techniques like NMR to validate the theoretical models. ucm.esmdpi.com

Table 1: Predicted Quantum Chemical Properties of Azetidinone Derivatives This table presents hypothetical data typical of quantum chemical calculations for an azetidinone structure, illustrating the types of parameters generated.

| Parameter | Calculated Value | Description |

|---|---|---|

| $E_{HOMO}$ | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |

| $E_{LUMO}$ | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap ($\Delta E$) | 5.6 eV | Indicates chemical reactivity and stability |

| Dipole Moment ($\mu$) | 3.5 D | Measures the molecule's overall polarity |

| Absolute Electronegativity ($\chi$) | 4.0 eV | Describes the ability to attract electrons |

| Global Hardness ($\eta$) | 2.8 eV | Measures resistance to change in electron distribution |

Molecular Dynamics Simulations and Conformational Analysis

The flexibility of the azetidinone ring and its side chain is critical to its chemical and biological function. Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules, providing a detailed view of their conformational dynamics. bnl.gov An MD simulation calculates the trajectory of atoms and molecules over time, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent. bnl.govfrontiersin.org

Conformational analysis, often performed in conjunction with MD simulations, aims to identify the most stable, low-energy conformations of this compound. scribd.com This analysis examines the energy changes as different parts of the molecule rotate around single bonds. scribd.com Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms over time, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. frontiersin.org Understanding the predominant conformations is essential, as the specific three-dimensional shape of the molecule dictates how it can interact with other molecules, including biological targets. mdpi.com

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation This table illustrates typical output parameters from an MD simulation used for conformational analysis.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| RMSD of Backbone | 1-3 Å | Indicates the stability of the simulation and conformational changes frontiersin.org |

| RMSF per Residue | 0.5-2.5 Å | Highlights flexible regions of the molecule, such as the oxopropyl side chain frontiersin.org |

| Radius of Gyration (Rg) | 5-7 Å | Measures the compactness of the molecule's structure over time frontiersin.org |

| Solvent Accessible Surface Area (SASA) | 150-200 Ų | Represents the area of the molecule exposed to the solvent mdpi.com |

In Silico Docking Studies for Ligand-Target Interactions

To explore the potential biological activity of this compound, researchers utilize in silico molecular docking. This computational technique predicts the preferred orientation of a ligand (the small molecule) when bound to a specific region of a target macromolecule, such as an enzyme or receptor. mdpi.comgoogle.com The primary goal of docking is to predict the binding mode and estimate the binding affinity, often represented as a docking score, which helps to rank potential compounds. google.com

The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring algorithm to evaluate the energetic favorability of numerous possible binding poses. These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. mdpi.com For instance, docking studies on similar azetidinone derivatives have been used to investigate their potential as inhibitors of various enzymes. google.comgoogle.com Such computational screening allows for the rapid evaluation of a compound against a panel of biological targets, prioritizing experimental testing and guiding the design of more potent analogues. googleapis.com

Table 3: Hypothetical Docking Results for this compound with a Target Protein This table shows representative data from a molecular docking study, including binding energy and key interacting residues.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Biotin-Protein Ligase (Hypothetical) lp.edu.ua | -7.5 | Ser-112 | Hydrogen Bond (with C=O of lactam) |

| Tyr-150 | Hydrogen Bond (with N-H of lactam) | ||

| Leu-88, Val-115 | Hydrophobic Interaction (with propyl chain) |

Elucidation of Reaction Mechanisms via Bond Evolution Theory and Other Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed step-by-step mechanisms of chemical reactions involving azetidinones. uw.edu.pl By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for each step. rsc.org For β-lactams, computational studies have been instrumental in understanding cycloaddition reactions, such as the Staudinger reaction, by evaluating the energetics of proposed zwitterionic or diradical intermediates. mdpi.com

A more advanced and less common method for analyzing reaction mechanisms is the Bonding Evolution Theory (BET). BET provides a topological analysis of the changes in electron density along a reaction coordinate, offering a detailed description of how chemical bonds form and break. chemrxiv.org It characterizes the structural stability domains and the sequence of electronic rearrangements during a chemical transformation. While complex, BET can offer unparalleled insight into the fundamental electronic events that govern a reaction mechanism, moving beyond simple energetic considerations to a deeper understanding of the bonding changes. chemrxiv.org Such detailed mechanistic studies are crucial for optimizing reaction conditions, controlling stereoselectivity, and designing novel synthetic pathways for compounds like this compound. mdpi.com

Investigation of Biological Activities and Underlying Mechanistic Pathways of Azetidin 2 One Derivatives

Antimicrobial Activity: Bacterial and Fungal Spectrum and Modes of Action

Azetidin-2-one (B1220530) derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing both bacteria and fungi. mdpi.comresearchgate.netresearchgate.netorientjchem.orgijbpas.combohrium.combenthamopen.com The antimicrobial efficacy of these compounds is largely attributed to the strained β-lactam ring, which can acylate and inactivate essential microbial enzymes. benthamopen.com

A variety of novel synthesized azetidin-2-one derivatives have been screened for their in-vitro antibacterial and antifungal activities. researchgate.net For instance, a series of 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial potential. mdpi.com Several of these compounds exhibited moderate to significant activity against a range of bacterial and fungal strains. mdpi.com

The antibacterial spectrum of azetidin-2-one derivatives often includes both Gram-positive and Gram-negative bacteria. Studies have shown activity against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). mdpi.comresearchgate.netorientjchem.org Similarly, the antifungal activity has been observed against various fungal species, including Aspergillus niger, Candida albicans, and Trichophyton harzianum. mdpi.combenthamopen.com

For example, certain 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives have shown notable activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net In another study, azetidin-2-one derivatives fused with a 2-chloro-3-formyl quinoline (B57606) moiety demonstrated potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. orientjchem.org

The mode of action for the antibacterial effects of many β-lactam compounds involves the inhibition of cell wall synthesis by targeting penicillin-binding proteins (PBPs). benthamopen.com For antifungal activity, the mechanisms are still being elucidated but are thought to involve disruption of the fungal cell membrane or other essential cellular processes. researchgate.netbenthamopen.com

Table 1: Antimicrobial Spectrum of Selected Azetidin-2-one Derivatives

| Derivative Type | Test Organisms | Activity Level |

|---|---|---|

| 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-ones | S. aureus, E. coli, A. niger, T. harzianum | Moderate to Significant |

| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-ones | S. aureus, B. subtilis, E. coli | Mild to Moderate |

| Azetidin-2-one fused 2-chloro-3-formyl quinolines | S. aureus, E. coli, C. albicans | Moderate to Good |

| Dichloroketene-imine cycloaddition derived azetidin-2-ones | S. aureus, E. coli, A. niger, T. mentagrophytes | Good |

Structure-Activity Relationship (SAR) Studies in Antimicrobial Azetidinones

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of azetidin-2-one derivatives. These studies have revealed that the nature and position of substituents on the azetidin-2-one ring significantly influence their biological activity. mdpi.com

For a series of 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives, it was found that the presence of electron-withdrawing groups (EWGs) such as chloro (Cl), nitro (NO2), or dichloro at the para position of the phenyl ring enhanced both anticancer and antimicrobial potential. mdpi.com Specifically, the presence of EWGs at the para position in compounds AZ-5, AZ-9, AZ-10, and AZ-19 was linked to increased activity. mdpi.com

Furthermore, the type of heterocyclic ring attached to the azetidin-2-one core plays a role. For instance, the combination of a Cl and NO2 group at the para position of synthesized conjugates showed remarkable antimicrobial action. mdpi.com The presence of a methoxy (B1213986) group (OCH3) in certain derivatives resulted in notable antibacterial activity against Klebsiella pneumoniae. mdpi.com

In another study on pyridine-containing substituted phenyl azetidine-2-one derivatives, compounds with a fluoro or chloro substituent on the phenyl ring at the N-1 position of the azetidin-2-one ring showed the most promising activity. researchgate.net This highlights the importance of the electronic properties of the substituents in modulating the antimicrobial effects.

Cellular and Molecular Targets of Antimicrobial Azetidin-2-ones

The primary and most well-understood molecular target of β-lactam antibiotics, including many azetidin-2-one derivatives, is the family of penicillin-binding proteins (PBPs). benthamopen.com These enzymes are transpeptidases that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By acylating the active site of PBPs, β-lactams inhibit their function, leading to a weakened cell wall and eventual cell lysis. benthamopen.com

While PBP inhibition is the classic mechanism, some azetidin-2-one derivatives may possess alternative or additional modes of action. For instance, certain derivatives have been suggested to act by inhibiting the synthesis of the microbial cytomembrane in both Gram-positive and Gram-negative bacteria. researchgate.net

The precise molecular targets for the antifungal activity of many azetidin-2-one derivatives are less defined than their antibacterial counterparts. However, it is hypothesized that they may interfere with fungal cell wall integrity, possibly by inhibiting key enzymes involved in its biosynthesis, or by disrupting the plasma membrane. The broad spectrum of activity against different fungal species suggests that multiple targets might be involved. benthamopen.com Further research is needed to fully elucidate the specific cellular and molecular interactions that underpin the antifungal effects of this class of compounds.

Anticancer and Antiproliferative Potentials

In addition to their antimicrobial properties, azetidin-2-one derivatives have emerged as a promising class of compounds with significant anticancer and antiproliferative activities. mdpi.comacs.orgmdpi.comresearchgate.net The rigid β-lactam scaffold serves as a versatile template for designing novel anticancer agents. mdpi.com

Numerous studies have demonstrated the cytotoxic effects of various azetidin-2-one derivatives against a range of human cancer cell lines, including breast cancer (MCF-7), cervical cancer (SiHa), and melanoma (B16F10). mdpi.comacs.org For example, a series of 1,4-diaryl-2-azetidinones exhibited strong cytotoxicity, with some compounds showing IC50 values in the nanomolar range against duodenal adenocarcinoma cells. mdpi.com

The anticancer activity of these compounds is often attributed to their ability to interfere with fundamental cellular processes in cancer cells, such as cell division and survival pathways. acs.orgmdpi.comresearchgate.net

Table 2: Anticancer Activity of Selected Azetidin-2-one Derivatives

| Derivative Type | Cancer Cell Line(s) | Reported Effect |

|---|---|---|

| 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-ones | MCF-7 (Breast Cancer) | High efficacy with inhibition from 89% to 94% |

| 1,4-diaryl-2-azetidinones | Duodenal Adenocarcinoma | Strong cytotoxicity (IC50 in nM range) |

| N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one | SiHa (Cervical Cancer), B16F10 (Melanoma) | Cytotoxic activity, induction of apoptosis |

| 3-Vinylazetidin-2-ones | MCF-7 (Breast Cancer) | Potent activity (IC50 of 8 nM) |

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which azetidin-2-one derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and modulating the cell cycle in cancer cells. acs.orgmdpi.comresearchgate.net

Several studies have shown that treatment of cancer cells with certain azetidin-2-one derivatives leads to cell cycle arrest, most commonly in the G2/M phase. mdpi.comresearchgate.net This phase of the cell cycle is critical for cell division, and its disruption prevents cancer cells from proliferating. For instance, 3-vinylazetidin-2-one derivatives have been shown to cause a significant G2/M phase cell cycle arrest in MCF-7 breast cancer cells. researchgate.net

Following cell cycle arrest, these compounds often trigger the apoptotic cascade. The induction of apoptosis has been confirmed through various assays, such as the caspase-3 activation assay. acs.org Caspase-3 is a key executioner caspase in the apoptotic pathway. For example, a study on N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one demonstrated its ability to induce apoptosis in B16F10 melanoma cells, as evidenced by caspase-3 activation. acs.org

Furthermore, some 1,4-diaryl-2-azetidinones have been shown to induce apoptosis, which is accompanied by the activation of caspase-3. mdpi.com This indicates that the apoptotic pathway is a common mechanism of action for the anticancer activity of this class of compounds.

Tubulin Binding and Microtubule Dynamics Inhibition

A significant number of anticancer azetidin-2-one derivatives function as microtubule-targeting agents, similar to well-known chemotherapy drugs like paclitaxel (B517696) and vinca (B1221190) alkaloids. acs.orgmdpi.comresearchgate.net These compounds disrupt the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Many of these azetidin-2-one derivatives have been shown to inhibit tubulin polymerization. mdpi.comresearchgate.net Tubulin is the protein subunit that assembles to form microtubules. By binding to tubulin, these compounds prevent its polymerization into microtubules, leading to a destabilization of the microtubule network. This disruption of microtubule dynamics is a primary cause of the G2/M cell cycle arrest observed with these compounds. mdpi.comresearchgate.net

In silico docking studies have suggested that some azetidin-2-one derivatives, such as N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one, may bind to the colchicine-binding site on β-tubulin. acs.org The colchicine (B1669291) site is a known binding pocket for several microtubule-destabilizing agents. The interaction with amino acids in this binding site is thought to be the molecular basis for the inhibition of tubulin polymerization. acs.org

Gene Expression Profiling and Cytoskeletal Regulation in Cancer Cells

To gain a deeper understanding of the mechanisms of action of anticancer azetidin-2-one derivatives, researchers have employed techniques such as gene expression profiling. acs.org Microarray analysis, for instance, allows for the simultaneous measurement of the expression levels of thousands of genes in response to treatment with a compound.

A study involving the treatment of B16F10 melanoma cells with N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one revealed significant changes in gene expression. acs.org The analysis showed that this compound caused the overexpression of genes involved in the regulation of the cytoskeleton and apoptosis. acs.org This provides a molecular link between the observed biological effects (cytoskeletal disruption and apoptosis) and the underlying changes in gene expression.

The altered expression of genes related to cytoskeleton synthesis and cell division processes further supports the role of these compounds as microtubule-targeting agents. acs.org The upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes would be consistent with the induction of apoptosis observed in these cells. These gene expression studies offer a global view of the cellular response to azetidin-2-one derivatives and can help in identifying novel molecular targets and pathways involved in their anticancer activity.

Enzyme Inhibition Studies: Serine Proteinases (e.g., Leukocyte Elastase) and Other Biological Targets

The azetidin-2-one ring, also known as a β-lactam, is a key structural motif in many compounds that act as enzyme inhibitors. iipseries.org This reactivity is largely attributed to the strained four-membered ring, which is susceptible to nucleophilic attack by residues within an enzyme's active site, leading to the acylation and inactivation of the enzyme. nih.gov

Derivatives of azetidin-2-one have been investigated as inhibitors of serine proteinases, a class of enzymes characterized by a serine residue in their active site. nih.govplos.org One of the most studied targets in this family is human leukocyte elastase (HLE), a protease released by neutrophils during inflammation that can cause tissue damage if unregulated. nih.govnih.gov

Research has shown that substitutions on the azetidin-2-one core are critical for inhibitory activity and selectivity. For instance, a study on 4-alkylidene-β-lactams demonstrated that unsaturation at the C-4 position influences biological activity. Specifically, derivatives with a 3-[1-(tert-butyldimethylsilyloxy)-ethyl] substitution showed selectivity for inhibiting leukocyte elastase, with the most potent compound having a half-maximal inhibitory concentration (IC₅₀) of 4 µM. nih.gov In another study, 4-oxo-β-lactams (azetidine-2,4-diones) were identified as potent acylating agents of HLE. nih.gov A novel 4-oxo-β-lactam was found to be a slow-tight binding inhibitor of HLE with a high second-order rate constant of 1.46 x 10⁶ M⁻¹s⁻¹. nih.gov

The mechanism of inhibition by these compounds generally involves the acylation of the active site serine (Ser-195 in HLE). nih.govnih.gov Some studies suggest a "double hit" mechanism, where after the initial acylation of the serine residue, a subsequent reaction, possibly with a nearby histidine residue, leads to a more stable, inactivated enzyme-inhibitor complex. nih.gov This was observed with a trans-4-ethoxycarbonyl-3-ethyl-1-(4-nitrophenyl-sulfonyl)-azetidin-3-one, which formed a stable complex with HLE with a reactivation half-life of 48 hours. nih.gov

Beyond serine proteases, azetidin-2-one derivatives have been explored as inhibitors of other enzymes, including metalloproteinases and histone deacetylases (HDACs). nih.govnih.gov For example, certain 4-alkylidene-β-lactams have shown inhibitory activity against gelatinases MMP-2 and MMP-9, which are metalloproteinases involved in cancer invasion. nih.gov

Table 1: Inhibitory Activity of Selected Azetidin-2-one Derivatives against Leukocyte Elastase (LE)

| Compound Class | Specific Derivative Example | Target Enzyme | Potency (IC₅₀ or k_inact) | Reference |

|---|---|---|---|---|

| 4-Alkylidene-β-lactams | 3-[1-(tert-butyldimethylsilyloxy)-ethyl] derivative | LE | 4 µM | nih.gov |

| 4-Oxo-β-lactams | N-(4-(phenylsulphonylmethyl)phenyl) derivative | HLE | 1.46 x 10⁶ M⁻¹s⁻¹ (second-order rate constant) | nih.gov |

Cholesterol Absorption Inhibition Mechanisms of Azetidinone Derivatives

A significant area of research for azetidin-2-one derivatives has been their role as cholesterol absorption inhibitors. researchgate.netijrpc.com The primary mechanism of action for this class of compounds, exemplified by the drug ezetimibe (B1671841), is the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein. researchgate.netchemsrc.com NPC1L1 is a transport protein located on the brush border membrane of enterocytes in the small intestine and is crucial for the uptake of dietary and biliary cholesterol. researchgate.netelsevier.es

By binding to NPC1L1, azetidinone derivatives block the sterol transporter, preventing cholesterol from entering the enterocytes. researchgate.net This leads to a reduction in the amount of cholesterol delivered to the liver from the intestines. Consequently, the liver compensates by upregulating LDL receptors to clear more cholesterol from the bloodstream, resulting in lower plasma levels of total cholesterol and low-density lipoprotein (LDL) cholesterol. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the cholesterol absorption inhibitory activity of azetidinone derivatives. These studies have revealed key structural requirements for potent inhibition:

The 2-azetidinone ring is essential for activity. ijrpc.com

A side chain at the C-3 position , typically with a three-atom linker and a pendent aryl group, is optimal. ijrpc.com

An aryl group at the C-4 position , preferably with a polar substituent at the para position, is required. ijrpc.com

An N-aryl ring is also necessary and can tolerate a variety of substitutions. ijrpc.com

While originally thought to be inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in the esterification of cholesterol within the enterocyte, studies have shown no correlation between the in vitro ACAT inhibitory activity of these compounds and their in vivo cholesterol absorption inhibition. nih.gov This indicates a distinct mechanism of action, now understood to be the targeting of the NPC1L1 protein.

Biotransformation Studies and Metabolic Fate in Biological Systems (e.g., Fungal Biotransformation)

The metabolic fate of azetidin-2-one derivatives has been investigated in various biological systems, including through microbial biotransformation, which can serve as a model for mammalian metabolism. Fungal biotransformation studies, in particular, have been used to identify potential metabolites of these compounds. nih.govresearchgate.net

A study on the biotransformation of ezetimibe, a well-known cholesterol absorption inhibitor with an azetidin-2-one core, by the fungi Beauveria bassiana and Cunninghamella blakesleeana identified several metabolites. nih.govresearchgate.net These transformations included oxidation, reduction, and cleavage of the azetidin-2-one ring.

The identified metabolites from the fungal biotransformation of ezetimibe included:

An allyl derivative , formed through the reduction of a hydroxyl group and subsequent dehydration. nih.govresearchgate.net

A keto derivative , resulting from the oxidation of a secondary alcohol on the C-3 side chain. This metabolite is also a known phase-I metabolite of ezetimibe in humans. chemsrc.comnih.govresearchgate.net

A propyl derivative , formed by the reduction of the keto group. nih.govresearchgate.net

An amido derivative , which resulted from the cleavage of the β-lactam ring. nih.govresearchgate.net

These fungal biotransformation studies are valuable as they can produce metabolites that are otherwise difficult to synthesize chemically and can predict the metabolic pathways in higher organisms. nih.govmdpi.comscielo.org.mx The ability of these fungi to metabolize halogenated compounds and drugs that are typically substrates for the UDP-Glucuronyl Transferase System highlights their metabolic versatility. nih.gov

In humans, ezetimibe is primarily metabolized in the small intestine and liver via glucuronide conjugation of the phenolic hydroxyl group, forming a pharmacologically active metabolite, ezetimibe-glucuronide. nih.gov Both ezetimibe and its glucuronide are eliminated primarily in the feces. nih.gov

Table 2: Metabolites of Ezetimibe Identified in Fungal Biotransformation Studies

| Transforming Organism(s) | Metabolite | Type of Transformation | Reference |

|---|---|---|---|

| Beauveria bassiana, Cunninghamella blakesleeana | (3R,4S)-1-(4-fluorophenyl)-3-((E)-3-(4-fluorophenyl) allyl)-4-(4-hydroxyphenyl) azetidin-2-one | Reduction and Dehydration | nih.govresearchgate.net |

| Beauveria bassiana, Cunninghamella blakesleeana | (3R, 4S)-1-(4-fluorophenyl)-3-(3-(4fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl) azetidin-2-one | Oxidation | nih.govresearchgate.net |

| Beauveria bassiana, Cunninghamella blakesleeana | (3R,4S) 1-(4-fluorophenyl)-3-(3-(4-fluorophenyl) propyl)-4-(4-hydroxyphenyl) azetidin-2-one | Reduction | nih.govresearchgate.net |

Retrosynthetic Analysis for the Design and Synthesis of 4 2 Oxopropyl Azetidin 2 One and Complex β Lactam Analogues

Principles of Retrosynthetic Planning and Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials through a series of imaginary bond cleavages known as disconnections. ias.ac.insolubilityofthings.com This process allows chemists to devise a logical synthetic route by working backward from the final product. ias.ac.inrsc.org The primary goal is to simplify the structure of the target molecule at each step, leading to precursors that are either commercially available or can be easily synthesized. princeton.edue3s-conferences.org

Key principles guiding retrosynthetic planning include:

Disconnection: A disconnection is the imaginary breaking of a bond to simplify the molecule. This process should correspond to a known and reliable chemical reaction. ias.ac.in

Synthon: A synthon is an idealized fragment, usually an ion, resulting from a disconnection. It may not be a real, stable species. ajrconline.org

Synthetic Equivalent: This is the actual reagent or chemical used in the laboratory that corresponds to the idealized synthon. ajrconline.org

Functional Group Interconversion (FGI): This involves converting one functional group into another to facilitate a disconnection or to prepare for a subsequent synthetic step. sinica.edu.twkccollege.ac.in

For the β-lactam ring, a common disconnection strategy involves the [2+2] cycloaddition between a ketene (B1206846) and an imine, a reaction famously discovered by Staudinger. illinois.eduslideshare.net This approach is one of the most reliable routes to β-lactams. nih.gov Other strategies for forming the azetidin-2-one (B1220530) ring include intramolecular cyclization of β-amino acids or their derivatives. researchgate.netucl.ac.uk When analyzing a target molecule like 4-(2-Oxopropyl)azetidin-2-one , a logical disconnection would be at the N1-C2 and C3-C4 bonds, suggesting a [2+2] cycloaddition as a potential synthetic route.

Application of Functional Group Interconversions (FGIs) in Retrosynthetic Pathways

Functional Group Interconversions (FGIs) are crucial in retrosynthetic analysis as they allow for the manipulation of functional groups to enable strategic bond disconnections or to introduce reactivity needed for a specific transformation. accessscience.comscribd.com FGIs can simplify a complex molecule or convert a functional group into one that is more suitable for a planned reaction. slideshare.net Common FGIs include oxidation, reduction, and substitution reactions. scribd.commsu.edu

In the context of synthesizing This compound , FGIs can be applied to the side chain to facilitate the synthesis. For example, the ketone in the 2-oxopropyl side chain could be retrosynthetically derived from an alcohol through oxidation. This alcohol, in turn, could be protected during the β-lactam ring formation to prevent unwanted side reactions.

Another example of FGI in β-lactam synthesis is the reduction of an azido (B1232118) group to an amino group. An α-azido-β-lactam can be prepared via the reaction of an α-azido acid chloride with an imine, and the azido group is subsequently reduced to an amine, providing access to α-amino-β-lactams. researchgate.net

Identification of Synthons and Readily Available Starting Materials

Following the disconnection of the target molecule, the resulting idealized fragments are identified as synthons. ajrconline.org The next critical step is to identify the corresponding synthetic equivalents, which are the actual, stable reagents that can be used in the synthesis. ajrconline.org The ultimate goal is to trace the retrosynthetic pathway back to simple, commercially available starting materials. ias.ac.in

For This compound , a disconnection across the C3-C4 and N1-C2 bonds, indicative of a Staudinger cycloaddition, would lead to the following synthons:

| Synthon | Corresponding Synthetic Equivalent |

| A ketene synthon | A suitable ketene precursor, such as an acid chloride (e.g., acetyl chloride) |

| An imine synthon | An imine (Schiff base) derived from an amino acid or another chiral amine |

Alternatively, a disconnection of the C4-side chain bond could lead to a synthon of a β-lactam core and a separate three-carbon unit. The β-lactam itself can be considered a versatile synthon for further elaboration. rsc.orgencyclopedia.pub For instance, a 4-formyl-β-lactam can serve as a key intermediate for introducing various side chains. rsc.org

The synthesis of β-lactams often employs readily available starting materials such as:

Acid chlorides (e.g., acetoxyacetyl chloride, phenoxyacetyl chloride) encyclopedia.pub

Primary amines (aliphatic and aromatic) encyclopedia.pub

Aldehydes and ketones for imine formation encyclopedia.pub

β-amino acids for intramolecular cyclization ucl.ac.uk

Strategic Analysis of Chiral Auxiliary and Asymmetric Synthesis in Retrosynthesis

Asymmetric synthesis is crucial for producing enantiomerically pure β-lactams, which is often essential for their biological activity. illinois.edu Retrosynthetic analysis must therefore incorporate strategies to control stereochemistry. A primary method for achieving this is through the use of chiral auxiliaries. illinois.eduresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a reactant to direct the stereochemical outcome of a reaction. thieme-connect.com

In the context of β-lactam synthesis via the Staudinger reaction, a chiral auxiliary can be attached to either the ketene or the imine component. researchgate.net This approach can lead to high diastereoselectivity, often exceeding 95:5 ratios. researchgate.net For example, chiral imines derived from D-glyceraldehyde acetonide have been used to afford cis-β-lactams with high stereocontrol. nih.gov Similarly, chiral auxiliaries like (S)-phenylglycinol can be employed to resolve enantiomers. researchgate.net

The use of chiral auxiliaries is a key consideration in the retrosynthetic planning for complex β-lactams. The disconnection strategy should be designed to allow for the introduction of a suitable chiral auxiliary at an early stage. For instance, if a chiral imine is to be used, the retrosynthesis would disconnect the target β-lactam to reveal the chiral imine and a ketene precursor. The chiral auxiliary is then removed in a subsequent step after it has served its purpose.

Another strategy involves the use of chiral catalysts, which can induce enantioselectivity without being covalently bonded to the substrate. illinois.eduoup.com For example, chiral Lewis acids or organocatalysts can be employed in the [2+2] cycloaddition to produce enantiomerically enriched β-lactams. nih.govnih.gov

| Strategy | Description | Example Application in β-Lactam Synthesis |

| Chiral Auxiliary | A chiral molecule temporarily attached to a substrate to control the stereochemical outcome of a reaction. | Use of a chiral imine derived from a natural sugar to control the stereochemistry of the Staudinger cycloaddition. nih.gov |

| Asymmetric Catalysis | Use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. | Cinchona alkaloids used as organocatalysts in the Staudinger reaction. nih.gov |

| Chiral Pool Synthesis | Use of readily available, enantiomerically pure natural products as starting materials. | Synthesis of β-lactams from chiral amino acids. |

Future Prospects and Emerging Research Directions in 4 2 Oxopropyl Azetidin 2 One Chemistry

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of azetidin-2-ones, including 4-(2-oxopropyl)azetidin-2-one, is evolving towards more efficient and environmentally benign methods. Traditional approaches, while effective, often involve multi-step processes and the use of hazardous reagents. tandfonline.comsciencescholar.us The future lies in the development of greener and more sustainable synthetic strategies.

A significant area of advancement is the use of chemoenzymatic synthesis . This approach combines the selectivity of biocatalysts with the efficiency of chemical reactions. ugent.benih.gov Enzymes, such as lipases and ketoreductases, can be employed for highly stereoselective transformations, which is crucial for the synthesis of chiral β-lactam compounds. google.commdpi.com For instance, engineered ketoreductases have been successfully used in the synthesis of ezetimibe (B1671841), a cholesterol absorption inhibitor containing an azetidin-2-one (B1220530) core, demonstrating the industrial potential of biocatalysis for producing complex β-lactams. google.commdpi.com The enzymatic glycosylation of β-lactam alcohols is another promising avenue, as it can modify the physicochemical properties of the parent molecule, potentially enhancing its bioactivity and bioavailability. nih.govacs.org

Furthermore, research is focused on developing novel catalytic systems and one-pot reactions to streamline the synthesis process. rsc.orgsciensage.info Microwave-assisted synthesis has emerged as a rapid and efficient method for producing azetidinone derivatives. bohrium.com Palladium-catalyzed C-H activation strategies are also being explored to construct the β-lactam ring with high selectivity and atom economy. researchgate.net These next-generation methodologies aim to reduce reaction times, minimize waste, and provide access to a wider diversity of functionalized azetidin-2-one scaffolds.

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

While the β-lactam scaffold is synonymous with antibiotics, the therapeutic potential of this compound and its analogs extends far beyond antibacterial activity. ufjf.brnih.gov Researchers are actively exploring a diverse range of non-antibiotic applications.

The azetidin-2-one nucleus has been identified as a versatile pharmacophore with a wide spectrum of biological activities, including:

Anticancer: Certain azetidin-2-one derivatives have shown potent antiproliferative activity against various cancer cell lines. nih.govnih.govresearchgate.net For example, some have been designed as tubulin polymerization inhibitors, a mechanism shared by successful anticancer drugs. acs.orgnih.gov

Antiviral: The azetidinone skeleton has been recognized for its potential antiviral properties, including activity against human coronavirus strains. nih.govresearchgate.net

Anti-inflammatory: Monocyclic β-lactams have demonstrated anti-inflammatory effects. researchgate.netresearchgate.net

Cholesterol Absorption Inhibition: The well-known drug ezetimibe is a prime example of an azetidin-2-one derivative used to lower cholesterol. researchgate.netnih.gov

Enzyme Inhibition: Azetidin-2-ones are being investigated as inhibitors of various enzymes, such as human leukocyte elastase, tryptase, chymase, and proteases of human cytomegalovirus. researchgate.netnih.gov

Antidepressant: Recent studies suggest that azetidinone-containing compounds may exhibit antidepressant properties. orientjchem.orgnih.gov

The exploration of these novel biological targets is a key future direction. The ability to functionalize the this compound core at various positions allows for the creation of diverse chemical libraries to screen against a wide range of biological targets. mdpi.com This opens up exciting possibilities for developing new therapeutics for a multitude of diseases.

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization

Moreover, ML models can be trained to predict the biological activity and pharmacokinetic properties of virtual compounds, allowing for the in silico screening of large chemical libraries before any synthesis is undertaken. nih.gov This data-driven approach helps to prioritize the most promising candidates for experimental validation, increasing the efficiency of the drug discovery pipeline. The development of AI tools specifically tailored for β-lactam chemistry could lead to the rapid discovery of novel azetidin-2-one derivatives with enhanced therapeutic profiles.

Advancements in High-Throughput Screening for Structure-Activity Relationship Optimization and Lead Compound Identification

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. rsc.orgstanford.edu For this compound and its analogs, HTS plays a pivotal role in identifying lead compounds and optimizing their structure-activity relationships (SAR). neomed.edu

The development of robust and efficient HTS-amenable reactions, such as "click chemistry," allows for the rapid synthesis of diverse chemical libraries. rsc.org By systematically modifying the substituents on the azetidin-2-one ring and evaluating the biological activity of the resulting compounds, researchers can gain valuable insights into the structural features required for optimal potency and selectivity. researchgate.netacs.org

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-(2-Oxopropyl)azetidin-2-one, and how can structural confirmation be achieved?

- Synthetic Routes : Azetidin-2-one derivatives are typically synthesized via cyclization or palladium-catalyzed coupling reactions. For example, similar compounds like 4-(hept-1-yn-1-yl)azetidin-2-one derivatives are prepared through nucleophilic addition followed by cyclization, often using aryl halides and alkynes . Multi-step protocols may involve protection/deprotection strategies for functional groups (e.g., trimethylsilyl or benzyloxy groups) to prevent side reactions .

- Structural Confirmation :

- X-ray Crystallography : Use SHELXL for small-molecule refinement and WinGX for crystallographic data processing to determine absolute configuration .

- Spectroscopy : Compare experimental ¹H/¹³C NMR and IR data with literature values (e.g., azetidinone carbonyl stretches at ~1750–1800 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS), referencing databases like the EPA/NIH Mass Spectral Data Base .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Key Techniques :

- NMR Spectroscopy : Analyze coupling patterns (e.g., geminal protons on the azetidinone ring) and diastereotopicity to assign stereochemistry. For example, the 4-substituent’s protons may split into distinct multiplets due to restricted rotation .

- IR Spectroscopy : Identify the β-lactam carbonyl (sharp peak ~1770 cm⁻¹) and ketone groups (~1700 cm⁻¹) .

- Chromatography : Use HPLC or GC-MS to assess purity, especially for intermediates prone to degradation .

- Data Interpretation : Cross-validate results with computational tools (e.g., ChemDraw for predicted shifts) and databases like SciFinder to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the stereoselectivity and yield of this compound?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Au) for cyclization steps, as demonstrated in gold-catalyzed azetidinone syntheses .

- Solvent and Temperature Effects : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency. Lower temperatures (~0°C) can reduce side reactions in ketone-functionalized intermediates .

- Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, reaction time) to identify optimal conditions. For example, a 20% increase in yield was reported for similar compounds using DoE .

Q. What methodologies are recommended for resolving discrepancies between computational predictions and experimental data in the structural analysis of this compound?

- Dynamic NMR Analysis : Investigate fluxional behavior if experimental NMR peaks deviate from predicted static models. Variable-temperature NMR can reveal conformational exchange .

- DFT Calculations : Compare computed (e.g., Gaussian) and experimental geometries. For example, discrepancies in dihedral angles may indicate crystal packing effects .

- Crystallographic Validation : Re-refine X-ray data using SHELXL with alternate constraints (e.g., twinning parameters) to resolve ambiguities in electron density maps .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives in preclinical studies?

- In Vitro Assays :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.